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Get Quote

Application Note: Selective Flotation of Sulfide Minerals using Potassium N-
Methyldithiocarbamate (PMDTC)

Executive Summary & Chemical Context
Potassium N-methyldithiocarbamate (PMDTC) (CAS: 137-41-7), often recognized in

agriculture as Metam Potassium, serves a distinct and advanced role in sulfide mineral

flotation. Unlike the more common xanthates or dialkyl dithiocarbamates, PMDTC belongs to

the mono-alkyl dithiocarbamate class.

This structural distinction confers two critical properties:

Enhanced Selectivity: The secondary amine structure allows for hydrogen bonding

interactions and a compact adsorption footprint, often favoring galena (PbS) and chalcopyrite

(CuFeS2) over pyrite (FeS2).

pH Sensitivity: Unlike dialkyl variants, PMDTC is highly sensitive to acidic environments,

decomposing into Methyl Isothiocyanate (MITC). This requires strict alkalinity protocols.
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Target Audience: Metallurgists, Process Engineers, and Surface Chemists.

Mechanism of Action
The efficacy of PMDTC is driven by the chemisorption of the dithiocarbamate anion (

) onto metal-deficient sulfide surfaces.

Adsorption Pathway
The anionic head group forms a bidentate chelate with surface metal ions (Pb, Cu, Zn). The

mono-methyl tail provides hydrophobicity. Because the alkyl chain is short and the head group

is capable of hydrogen bonding (via the N-H proton), the collector exhibits weaker collective

hydrophobicity than xanthates, which paradoxically increases selectivity by preventing the

"over-collection" of gangue sulfides like pyrite.

Stability & Decomposition (Critical)
Alkaline Medium (pH > 9.5): Stable anion.

Acidic Medium (pH < 7.0): Rapid decomposition into Methyl Isothiocyanate (MITC) and

Hydrogen Sulfide (

).

DOT Diagram: PMDTC Adsorption & Decomposition Pathways
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Caption: Figure 1. Dual pathway of PMDTC. Green path indicates successful flotation; Red

path indicates decomposition in acidic media.

Experimental Protocols
Protocol A: Fresh Synthesis of PMDTC Solution (Lab
Scale)
Rationale: Commercial Metam Potassium is often sold as a fumigant with impurities. For high-

precision flotation research, fresh synthesis is recommended to ensure molar accuracy.

Safety Warning: Perform in a fume hood. Carbon Disulfide (

) is highly flammable and toxic.

Reagents:

Methylamine (

), 40% aq. solution.

Carbon Disulfide (

), reagent grade.

Potassium Hydroxide (

), pellets.

Ethanol (absolute).

Procedure:

Step 1: Dissolve 0.1 mol KOH in 50 mL ethanol in a round-bottom flask. Chill to <10°C in

an ice bath.

Step 2: Add 0.1 mol Methylamine solution slowly under stirring.

Step 3: Dropwise add 0.1 mol
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while maintaining temperature <15°C. The reaction is exothermic.

Step 4: Stir for 2 hours. A white/pale yellow precipitate (PMDTC) will form.

Step 5: Filter, wash with cold ether, and vacuum dry.

Storage: Store in a desiccator. Prepare fresh 1% aqueous solutions daily.

Protocol B: Micro-Flotation Test (Galena vs. Pyrite)
Objective: Determine the Separation Efficiency (SE) of PMDTC compared to Potassium Ethyl

Xanthate (PEX).

Equipment: Hallimond Tube or Denver D-12 Flotation Cell.

Parameter Setting/Value Notes

Particle Size -106 +38 µm Deslimed to remove ultrafines.

Pulp Density 10% solids Standard for micro-flotation.

Conditioning pH 9.5 - 10.5 CRITICAL. Use CaO or NaOH.

Dosage Range 2 x 10⁻⁵ to 1 x 10⁻⁴ M PMDTC is a strong collector.

Conditioning Time 5 minutes Allow for chemisorption.

Frother MIBC (15 ppm) Methyl Isobutyl Carbinol.

Workflow:

Grinding: Wet grind mineral samples. Immediately transfer to cell to minimize surface

oxidation.

pH Adjustment: Adjust pulp pH to 10.0 using NaOH. Do not use acid to lower pH once

PMDTC is added.

Collector Addition: Add PMDTC solution. Condition for 3 mins.

Frother Addition: Add MIBC. Condition for 1 min.
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Aeration: Introduce air (flow rate 4 L/min for Denver cell).

Collection: Scrape froth for 3 minutes.

Analysis: Filter, dry, and weigh concentrates and tails. Calculate Recovery (R%).

DOT Diagram: Experimental Workflow
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Caption: Figure 2. Step-by-step micro-flotation workflow ensuring alkaline stability.
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Expected Results & Data Analysis
PMDTC typically exhibits a "peak" recovery window that is narrower than xanthates, offering

higher selectivity.

Table 1: Comparative Recovery Data (Simulated Typical Values)

pH Value Reagent
Galena
Recovery (%)

Pyrite
Recovery (%)

Selectivity
Index (Pb/Fe)

6.0 PMDTC
<10%

(Decomposed)
<5% N/A

8.0 PMDTC 65% 15% 4.3

10.0 PMDTC 92% 12% 7.6

10.0 PEX (Xanthate) 95% 45% 2.1

12.0 PMDTC 88% 8% 11.0

Interpretation:

At pH 10.0: PMDTC achieves high Galena recovery with significantly lower Pyrite

entrainment compared to Ethyl Xanthate (PEX).

Selectivity Mechanism: The N-methyl group is less hydrophobic than the ethyl group of PEX,

preventing the flotation of the marginally hydrophobic pyrite, while the strong S-Pb bond

ensures Galena floats.

Safety & Handling (Mandatory)
Toxicity: PMDTC is a precursor to MITC (a severe irritant/lachrymator).

Incompatibility: NEVER mix with acids or oxidizers.

Disposal: Treat waste streams with alkaline hypochlorite (bleach) to oxidize the

dithiocarbamate to sulfate/amine before disposal. Do not discharge directly into acidic

tailings ponds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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